[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate
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Overview
Description
Streptothricin F is a bactericidal antibiotic that was first discovered in the early 1940s. It is part of the streptothricin family of antibiotics, which are produced by various strains of the bacterium Streptomyces. Streptothricin F is known for its potent activity against highly drug-resistant gram-negative bacteria, making it a valuable compound in the fight against antibiotic-resistant infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of streptothricin F involves several key steps, including a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . These steps allow for the installation of practical divergent steps for medicinal chemistry exploits.
Industrial Production Methods: Streptothricin F is typically produced through fermentation processes involving Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps to isolate streptothricin F from other closely related compounds .
Chemical Reactions Analysis
Types of Reactions: Streptothricin F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of streptothricin F include Burgess reagent, mercury (II) chloride, and various azides. Reaction conditions often involve specific temperature and pH controls to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various analogs of streptothricin F, which are studied for their enhanced antibacterial activity and reduced toxicity .
Scientific Research Applications
Streptothricin F has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and modification of complex antibiotics.
Biology: Streptothricin F is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomes.
Medicine: It is being explored as a potential therapeutic agent for treating infections caused by multidrug-resistant gram-negative bacteria.
Industry: Streptothricin F and its analogs are investigated for their potential use in agricultural settings to control bacterial infections in plants
Mechanism of Action
Streptothricin F exerts its antibacterial effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to miscoding during protein synthesis, ultimately resulting in the death of the bacterial cell. The compound’s unique binding to the ribosomal RNA is responsible for its potent antibacterial activity .
Comparison with Similar Compounds
- Streptothricin D
- Nourseothricin
- Geomycin
- Phytobacteriomycin
- Yazumycin
- Racemomycin
- Pleocidin
- Polymycin
Comparison: Streptothricin F is unique among its analogs due to its specific interaction with the bacterial ribosome and its potent activity against highly drug-resistant gram-negative bacteria. While other streptothricins also exhibit antibacterial properties, streptothricin F’s reduced toxicity and higher selectivity for prokaryotic ribosomes make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H34N8O8 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27) |
InChI Key |
NRAUADCLPJTGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Origin of Product |
United States |
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